molecular formula C18H24N4O6 B13735049 [(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate CAS No. 41515-28-0

[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate

Cat. No.: B13735049
CAS No.: 41515-28-0
M. Wt: 392.4 g/mol
InChI Key: VBSMCTFXCWYCQY-RLRFVNGWSA-N
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Description

[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate is a complex organic compound with a unique tetracyclic structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its intricate structure and functional groups make it a subject of interest for various chemical reactions and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[74002,704,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of [(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Properties

CAS No.

41515-28-0

Molecular Formula

C18H24N4O6

Molecular Weight

392.4 g/mol

IUPAC Name

[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate

InChI

InChI=1S/C18H24N4O6/c1-8-12(19)15(25)11-9(7-28-17(26)20-4-5-23)18(27-3)16-10(21(16)2)6-22(18)13(11)14(8)24/h9-10,16,23H,4-7,19H2,1-3H3,(H,20,26)/t9-,10+,16+,18-,21?/m0/s1

InChI Key

VBSMCTFXCWYCQY-RLRFVNGWSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@@H]4[C@H]([C@]3([C@H]2COC(=O)NCCO)OC)N4C)N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)NCCO)OC)N4C)N

Origin of Product

United States

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